molecular formula C23H27N5O2S B305490 N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Número de catálogo B305490
Peso molecular: 437.6 g/mol
Clave InChI: DIMVSJYFQMKIPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide, also known as Epetraborole, is a novel antifungal agent that has shown promising results in the treatment of various fungal infections. This compound belongs to a class of drugs called oxaboroles, which inhibit fungal protein synthesis by targeting leucyl-tRNA synthetase.

Mecanismo De Acción

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exerts its antifungal activity by inhibiting the aminoacylation of tRNA molecules by leucyl-tRNA synthetase, an essential enzyme in the fungal protein synthesis pathway. This inhibition leads to the accumulation of uncharged tRNA molecules, which triggers the general amino acid control pathway and results in the downregulation of various metabolic pathways, ultimately leading to fungal cell death.
Biochemical and Physiological Effects
N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been shown to have minimal toxicity towards mammalian cells, with an in vitro selectivity index (SI) of >1000. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antifungal agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of various fungal infections. However, one of the major limitations of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its relatively low solubility in water, which may limit its bioavailability in vivo.

Direcciones Futuras

Future research on N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide should focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability, to enhance its efficacy in vivo. Moreover, further studies are needed to evaluate the safety and efficacy of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide in clinical trials, especially in combination therapy with other antifungal agents. Additionally, the potential of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide as a treatment option for other fungal infections, such as those caused by dermatophytes and dimorphic fungi, should also be explored.

Métodos De Síntesis

The synthesis of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves a multistep process that starts with the preparation of 4-ethyl-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 4-(propan-2-yl)aniline to obtain the key intermediate, which is subsequently coupled with 2-oxo-2-[4-(propan-2-yl)phenylamino]ethyl bromide to form the final product, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. The overall yield of this synthesis method is around 25%, which makes it a viable option for large-scale production.

Aplicaciones Científicas De Investigación

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vitro studies have shown that N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exhibits potent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 μg/mL. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a broad-spectrum activity against both azole-resistant and echinocandin-resistant strains of Candida species.

Propiedades

Nombre del producto

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Fórmula molecular

C23H27N5O2S

Peso molecular

437.6 g/mol

Nombre IUPAC

N-[[4-ethyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-4-28-20(14-24-22(30)18-8-6-5-7-9-18)26-27-23(28)31-15-21(29)25-19-12-10-17(11-13-19)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,24,30)(H,25,29)

Clave InChI

DIMVSJYFQMKIPP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

SMILES canónico

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.